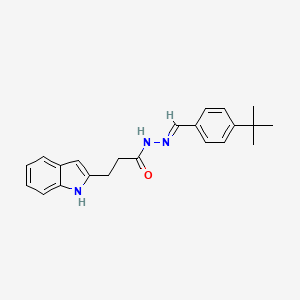![molecular formula C17H19N3O2S B5536055 N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5536055.png)
N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-2-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of closely related compounds typically involves multi-step reactions, starting from commercially available piperazines. For instance, FAUC346, a compound with a somewhat similar structure, was synthesized and radiolabeled for potential PET imaging applications, demonstrating the complexity and potential of such molecules in scientific research (Kuhnast et al., 2006).
Molecular Structure Analysis
Detailed molecular structure analysis, including spectroscopic studies and crystal structure determination, offers insights into the compound's conformation and potential interactions. A related compound, N,N′-bis((thiophene-2-carboxamido)propyl)piperazine, was characterized through elemental analysis, FT-IR, 1H-NMR, and 13C-NMR spectroscopy, and its crystal structure was determined by X-ray analysis (Balaban et al., 2008).
Chemical Reactions and Properties
The chemical reactivity and properties of such compounds are influenced by their functional groups. For example, piperazine derivatives have been explored for their potential as β-secretase inhibitors, indicating the utility of these frameworks in modulating biological activities (Edraki et al., 2015).
Physical Properties Analysis
Understanding the physical properties, including solubility, melting points, and stability, is crucial for assessing a compound's suitability for various applications. While specific data for N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-2-thiophenecarboxamide is not directly available, similar compounds' synthesis and characterization provide a basis for inferring these properties.
Chemical Properties Analysis
The chemical properties, such as reactivity towards different reagents, stability under various conditions, and potential for further functionalization, are essential for developing new compounds with desired biological activities. Studies on similar molecules, like the synthesis and evaluation of piperazine derivatives as allosteric enhancers of the A1 adenosine receptor, showcase the chemical versatility and potential therapeutic relevance of these frameworks (Romagnoli et al., 2008).
科学的研究の応用
Synthesis and Chemical Properties
Dieckmann Cyclization : A study by Aboussafy and Clive (2012) described a Dieckmann cyclization route to synthesize piperazine-2,5-diones. This method involves the cyclization of substructures containing a terminal methylene adjacent to nitrogen, which is a key feature in the synthesis of various piperazine derivatives.
Synthesis of Phosphoric Triamides : Research by Shariatinia et al. (2012) focused on synthesizing new phosphoric triamides containing the P(O)[N]3 skeleton. They characterized these compounds using NMR, IR, Mass spectroscopy, and elemental analysis, highlighting the structural diversity achievable with piperazine derivatives.
Radiolabeling and Imaging
- PET Imaging : A study by Kuhnast et al. (2006) involved synthesizing and radiolabeling N-[4-[4-(2-[11C]methoxyphenyl)piperazin-1-yl]butyl]benzo[b]thiophene-2-carboxamide for potential use in PET imaging of D3 receptors.
Biological Applications
Antiviral and Antimicrobial Activities : Research by Reddy et al. (2013) synthesized new urea and thiourea derivatives of piperazine doped with febuxostat. These compounds exhibited promising antiviral and antimicrobial activities.
Lewis Basic Catalysts : A study by Wang et al. (2006) developed l-piperazine-2-carboxylic acid derived N-formamides as highly enantioselective Lewis basic catalysts for hydrosilylation of N-aryl imines. This highlights the potential of piperazine derivatives in catalysis.
BACE1 Inhibitors : Edraki et al. (2015) synthesized N-(2-(piperazin-1-yl)phenyl)aryl carboxamide derivatives as β-secretase (BACE1) inhibitors, demonstrating the potential therapeutic applications of such compounds in neurodegenerative diseases (Edraki et al., 2015).
Safety and Hazards
特性
IUPAC Name |
N-[2-(4-methylpiperazine-1-carbonyl)phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c1-19-8-10-20(11-9-19)17(22)13-5-2-3-6-14(13)18-16(21)15-7-4-12-23-15/h2-7,12H,8-11H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUPDRMZHKDHYIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC=CC=C2NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-methylpiperazine-1-carbonyl)phenyl]thiophene-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-5-(4-methylphenyl)-3-[(2-methyl-1-piperidinyl)carbonyl]-2H-1,2,6-thiadiazine 1,1-dioxide](/img/structure/B5535972.png)
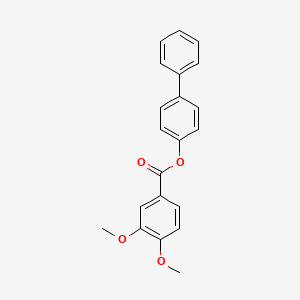
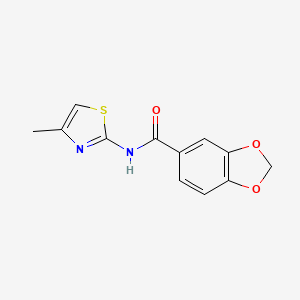
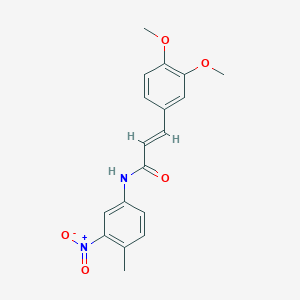
![2-[4-(3,4-difluorobenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]acetamide](/img/structure/B5535988.png)
![7-methoxy-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]chromane-3-carboxamide](/img/structure/B5535998.png)
![N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]propanamide](/img/structure/B5536009.png)
![8-(5-methoxy-2-furoyl)-3-(3-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5536016.png)
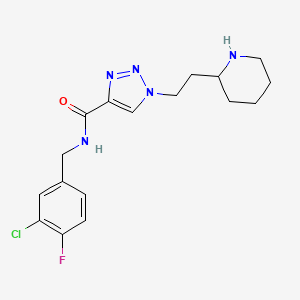
![N-(4,6-dimethyl-2-pyrimidinyl)-8-methyl[1,3]dioxolo[4,5-g]quinazolin-6-amine](/img/structure/B5536031.png)
![3-(2-methoxyethyl)-1-[2-(methylsulfonyl)ethyl]-3-piperidinecarboxylic acid](/img/structure/B5536050.png)
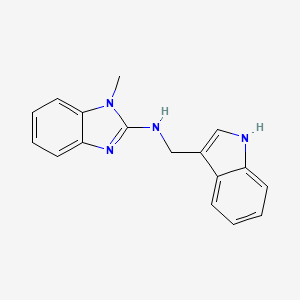
methanone](/img/structure/B5536064.png)
